molecular formula C12H10ClNS B14534184 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline CAS No. 62480-64-2

7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline

Cat. No.: B14534184
CAS No.: 62480-64-2
M. Wt: 235.73 g/mol
InChI Key: WEQLGMAIWYLNMY-UHFFFAOYSA-N
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Description

7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a fused ring system that includes a thieno ring and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloro-3-formylquinoline with a suitable thioamide in the presence of a base. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the process. These methods also help in reducing the reaction time and minimizing the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    7-Chloroquinoline: Shares the chloroquinoline core but lacks the thieno ring.

    8-Methylquinoline: Similar structure but without the chloro and thieno substituents.

    2,3-Dihydrothieno[2,3-b]quinoline: Lacks the chloro and methyl groups.

Uniqueness: 7-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline is unique due to its fused thienoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials .

Properties

CAS No.

62480-64-2

Molecular Formula

C12H10ClNS

Molecular Weight

235.73 g/mol

IUPAC Name

7-chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline

InChI

InChI=1S/C12H10ClNS/c1-7-10(13)3-2-8-6-9-4-5-15-12(9)14-11(7)8/h2-3,6H,4-5H2,1H3

InChI Key

WEQLGMAIWYLNMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC3=C(N=C12)SCC3)Cl

Origin of Product

United States

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